REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:26]=[CH:25][CH:24]=[CH:23][C:3]=1[CH2:4][NH:5][C:6](=[O:22])[C:7]([CH3:21])([CH3:20])[CH2:8][N:9]1C(=O)C2C(=CC=CC=2)C1=O.NN>CO>[NH2:9][CH2:8][C:7]([CH3:21])([CH3:20])[C:6]([NH:5][CH2:4][C:3]1[CH:23]=[CH:24][CH:25]=[CH:26][C:2]=1[Cl:1])=[O:22]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was dried in vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC(C(=O)NCC1=C(C=CC=C1)Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |